molecular formula C15H14N2O4S2 B2607224 N-(2-thienylsulfonyl)tryptophan CAS No. 82068-28-8

N-(2-thienylsulfonyl)tryptophan

Cat. No.: B2607224
CAS No.: 82068-28-8
M. Wt: 350.41
InChI Key: XNWPJHLXTIUNQA-UHFFFAOYSA-N
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Description

N-(2-thienylsulfonyl)tryptophan is a synthetic compound that combines the structural elements of tryptophan and a thienylsulfonyl group Tryptophan is an essential amino acid, while the thienylsulfonyl group is derived from thiophene, a sulfur-containing heterocycle

Mechanism of Action

Target of Action

N-(2-thienylsulfonyl)tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan is known to undergo extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . The primary targets of this compound are likely to be similar to those of tryptophan, including enzymes involved in its metabolism, metabolites themselves, or their receptors .

Mode of Action

Tryptophan is metabolized via three pathways: the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . This compound may interact with these pathways, influencing the production of bioactive molecules and their subsequent effects on the body .

Biochemical Pathways

This compound likely affects the same biochemical pathways as tryptophan. These include the indole, kynurenine, and serotonin pathways . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target . Therefore, this compound may have potential therapeutic applications by influencing these pathways.

Pharmacokinetics

Tryptophan is metabolized via several pathways, with key enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenases (IDO1/IDO2) playing crucial roles . The ADME properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

Given its structural similarity to tryptophan, it may influence the production of bioactive molecules and their subsequent effects on the body .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Therefore, similar environmental factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thienylsulfonyl)tryptophan typically involves the sulfonylation of tryptophan. One common method includes the reaction of tryptophan with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-thienylsulfonyl)tryptophan can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic ring of the thiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-thienylsulfonyl)tryptophan is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its tryptophan moiety, which is known to play a crucial role in protein structure and function. It can also serve as a probe in fluorescence studies, given tryptophan’s intrinsic fluorescence properties.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties may also make it useful in the development of new materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-thienylsulfonyl)glycine
  • N-(2-thienylsulfonyl)alanine
  • N-(2-thienylsulfonyl)phenylalanine

Uniqueness

Compared to these similar compounds, N-(2-thienylsulfonyl)tryptophan is unique due to the presence of the indole ring from tryptophan

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in various fields.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(thiophen-2-ylsulfonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c18-15(19)13(17-23(20,21)14-6-3-7-22-14)8-10-9-16-12-5-2-1-4-11(10)12/h1-7,9,13,16-17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPJHLXTIUNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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